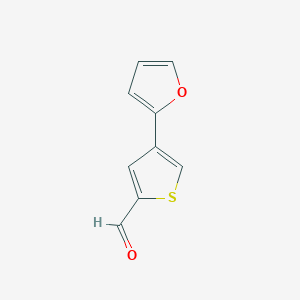

4-(Furan-2-yl)thiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZQWAZIYRNWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279864 | |

| Record name | 4-(2-Furanyl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893735-78-9 | |

| Record name | 4-(2-Furanyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893735-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanyl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 Furan 2 Yl Thiophene 2 Carbaldehyde

Retrosynthetic Analysis and Precursor Design for 4-(Furan-2-yl)thiophene-2-carbaldehyde

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(furan-2-yl)thiophene-2-carbaldehyde, the primary disconnection points are the C-C bond linking the furan (B31954) and thiophene (B33073) rings, and the C-C bond of the carbaldehyde group.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Furan-Thiophene Coupling First, then Formylation. This approach involves first coupling a furan precursor with a thiophene precursor, followed by the introduction of the aldehyde group onto the thiophene ring. This is often the preferred route as the formylation of a pre-formed bi-heterocyclic system can be highly regioselective.

Pathway B: Formylation First, then Furan-Thiophene Coupling. In this alternative strategy, a formylated thiophene precursor is coupled with a furan derivative. This can also be an effective method, provided the aldehyde group is compatible with the coupling reaction conditions.

The design of precursors is dictated by the chosen synthetic strategy. For instance, in Pathway A, precursors could include a furan-boronic acid and a halogenated thiophene, or vice-versa, for a Suzuki-Miyaura coupling. For Pathway B, a halogenated thiophene-2-carbaldehyde (B41791) would be a key intermediate.

Transition Metal-Catalyzed Coupling Reactions in the Formation of the 4-(Furan-2-yl)thiophene-2-carbaldehyde Core

The formation of the crucial C-C bond between the furan and thiophene rings is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. These reactions offer high yields and functional group tolerance, making them indispensable tools in modern organic synthesis. uwindsor.ca

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. researchgate.netnih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. uwindsor.ca

In the context of synthesizing 4-(furan-2-yl)thiophene-2-carbaldehyde, this can be approached in two ways:

Coupling of a furan-boronic acid with a halogenated thiophene: This is a common strategy, where a commercially available or synthesized furan-2-boronic acid is coupled with a 4-halothiophene-2-carbaldehyde derivative.

Coupling of a thiophene-boronic acid with a halogenated furan: Alternatively, a 4-bromothiophene-2-carbaldehyde can be reacted with a furan-2-boronic acid. mdpi.com

The choice of catalyst, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the product. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Thiophene Synthesis

| Entry | Arylboronic Acid/Ester | Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic ester | 4-Bromothiophene-2-carbaldehyde | Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343)/Water | Good |

| 2 | 3,5-Dimethylphenylboronic acid | 4-Bromothiophene-2-carbaldehyde | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Excellent |

This table is based on data from a study on the synthesis of 4-arylthiophene-2-carbaldehydes and is intended to be illustrative of typical reaction conditions. nih.gov

Stille and Negishi Coupling Variants in Furan-Thiophene Linkage

While the Suzuki-Miyaura coupling is highly popular, other cross-coupling reactions like the Stille and Negishi couplings also offer effective pathways for forming the furan-thiophene bond.

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. wiley-vch.de A synthetic route to mixed thiophene/furan oligomers has been developed using the Stille coupling. acs.orgacs.org

The Negishi coupling , on the other hand, employs an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds. This increased reactivity can sometimes lead to higher yields or allow for reactions to occur under milder conditions.

Formylation Techniques for Introducing the Carbaldehyde Group in 4-(Furan-2-yl)thiophene-2-carbaldehyde Synthesis

The introduction of the carbaldehyde group (-CHO) onto the thiophene ring is a critical step in the synthesis of the target molecule. This can be achieved through several reliable formylation methods.

Vilsmeier-Haack Reaction Mechanisms

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org It involves the use of a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.com

The mechanism proceeds through the formation of an electrophilic iminium ion (the Vilsmeier reagent), which then attacks the electron-rich thiophene ring. wikipedia.org Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde. organic-chemistry.org For furan and thiophene derivatives, formylation usually occurs at the α-position (the carbon atom adjacent to the heteroatom). thieme-connect.de The Vilsmeier-Haack reaction is an efficient and mild method for formylating reactive aromatic and heteroaromatic substrates. ijpcbs.com

Lithiation-Quenching Approaches

Another powerful method for introducing a formyl group is through a lithiation-quenching sequence. commonorganicchemistry.com This involves the deprotonation of the thiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate. thieme-connect.de This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). thieme-connect.de

This method is particularly useful for the regioselective formylation of heterocycles. The position of lithiation can often be directed by the presence of certain functional groups on the ring. thieme-connect.de

Alternative and Emerging Synthetic Pathways for 4-(Furan-2-yl)thiophene-2-carbaldehyde

While the Suzuki-Miyaura cross-coupling reaction remains a primary and robust method for synthesizing 4-(furan-2-yl)thiophene-2-carbaldehyde and its analogues, the field of organic synthesis is continually evolving, leading to the exploration of alternative and more efficient pathways. These emerging methodologies often focus on improving reaction times, yields, and environmental friendliness.

One of the most significant emerging pathways is the use of microwave-assisted synthesis . This technique utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes, often with comparable or even improved yields compared to conventional heating methods. nih.govresearchgate.netmdpi.com For instance, in the synthesis of related heterocyclic aldehydes, microwave irradiation has been shown to afford products significantly faster than classical thermal conditions. nih.gov This method's efficiency in promoting rapid C-C bond formation makes it a highly attractive alternative for the Suzuki coupling step in the synthesis of the title compound. researchgate.netresearchgate.net

Flow chemistry represents another cutting-edge approach that is beginning to be applied to the synthesis of complex heterocyclic systems. d-nb.info In a flow synthesis setup, reagents are continuously pumped through a reactor where the reaction occurs. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility, safety, and scalability. Although direct application to 4-(furan-2-yl)thiophene-2-carbaldehyde is not yet widely documented, the successful continuous flow synthesis of related thiophene derivatives suggests its potential as a future manufacturing process. d-nb.info

Furthermore, research into novel catalytic systems provides alternative pathways by enhancing the efficiency of established reactions. Instead of traditional homogeneous palladium catalysts, heterogeneous catalysts are being developed. For example, palladium nanoparticles supported on materials like animal bone meal or peptide nanofibers have been shown to be highly active and reusable catalysts for Suzuki coupling reactions. researchgate.netjsynthchem.com These catalysts offer the advantages of easy separation from the reaction mixture, reduced metal contamination of the product, and the potential for catalyst recycling, aligning with the principles of green chemistry.

Other, more classical, alternative routes have also been explored for constructing the core bi-heterocyclic structure. These can involve multi-step sequences, such as those starting from furan or thiophene carbaldehydes and reacting them with an indene-derived enamine, followed by metal-mediated cyclization steps. researchgate.netacs.orgnih.gov While often more complex than a direct cross-coupling, these methods can be valuable for creating specifically substituted analogues.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is paramount for maximizing the yield and purity of 4-(furan-2-yl)thiophene-2-carbaldehyde, particularly in the context of the widely used Suzuki-Miyaura cross-coupling reaction. Key parameters that are typically fine-tuned include the choice of catalyst, base, solvent system, and temperature. nih.govmdpi.com

Catalyst Selection: The choice of the palladium catalyst and its associated ligands is critical. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst, modern research highlights the superior efficacy of more advanced catalytic systems. nih.govmdpi.com For challenging cross-couplings involving heteroaryl boronic acids, highly active catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands like XPhos, have proven to be more efficient. ntnu.no The use of pre-catalysts, which are more stable and easier to handle, can also contribute to more consistent and higher yields. ntnu.no

Base and Solvent System: The selection of the base and solvent system is interdependent and crucial for the reaction's success. An appropriate base is required to activate the boronic acid derivative. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. jsynthchem.comnih.gov The solvent must ensure sufficient solubility for all reactants. Often, a biphasic solvent system, such as a mixture of toluene and water or 1,4-dioxane (B91453) and water, is employed to facilitate the reaction, with the optimal ratio needing empirical determination. researchgate.netnih.gov

Temperature and Reaction Time: The reaction temperature directly influences the reaction rate. For the synthesis of analogous 4-arylthiophene-2-carbaldehydes, thermal conditions are typically in the range of 85–90 °C. nih.govmdpi.com Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe to minimize the formation of degradation byproducts. As mentioned previously, microwave-assisted heating can drastically shorten reaction times from several hours to just a few minutes, which also serves as a powerful yield enhancement strategy by minimizing thermal decomposition of reactants and products. nih.govresearchgate.net

A summary of optimization studies for the synthesis of similar aryl-thiophene-carbaldehydes via Suzuki-Miyaura coupling is presented below.

Purity of Reagents: Using high-purity starting materials, particularly the boronic acid or its ester derivative, is essential as impurities can interfere with the catalytic cycle.

Aryl Halide Partner: The reactivity of the aryl halide coupling partner can influence yields. Aryl iodides are generally more reactive than aryl bromides and may be preferred for less reactive coupling partners to ensure a successful reaction. ntnu.no

Controlled Addition: In some cases, slow or portion-wise addition of a reagent can help to control exothermic reactions or maintain an optimal concentration of a sensitive intermediate, thereby reducing side reactions.

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst.

By systematically investigating and fine-tuning these parameters, synthetic chemists can develop a robust and efficient process for the high-yield production of 4-(furan-2-yl)thiophene-2-carbaldehyde.

Advanced Theoretical and Computational Studies on 4 Furan 2 Yl Thiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation of 4-(Furan-2-yl)thiophene-2-carbaldehyde

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules, offering a balance between computational cost and accuracy. For furan-thiophene co-oligomers, DFT calculations have been instrumental in understanding their structural and electronic characteristics. nih.govrsc.org

HOMO-LUMO Orbital Analysis and Band Gap Theoretical Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.govrsc.org

Table 1: Representative Frontier Orbital Energies and Band Gaps for Furan-Thiophene Oligomers

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

| Thiophene-Furan Tetramer | ~ -7.0 | ~ -4.0 | ~ 3.0 | nih.govrsc.org |

| Pyr2F2T | -5.79 | -2.69 | 3.10 | acs.org |

| Pyr2T2F | -5.67 | -2.71 | 2.96 | acs.org |

This table presents data for representative furan-thiophene oligomers to illustrate the typical range of electronic properties. Pyr2F2T and Pyr2T2F are hybrid oligomers containing pyridyl, furan (B31954), and thiophene (B33073) units.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For molecules containing furan and thiophene, the heteroatoms (oxygen and sulfur) and the aromatic rings create a complex electrostatic landscape. researchgate.netresearchgate.net In furan and thiophene complexes, the negative electrostatic potential is a key factor in their interactions. researchgate.netresearchgate.net For 4-(Furan-2-yl)thiophene-2-carbaldehyde, the aldehyde group would introduce a significant region of negative potential around the oxygen atom, making it a likely site for electrophilic attack. Conversely, the carbonyl carbon would be electron-deficient and prone to nucleophilic attack. The furan and thiophene rings themselves present regions of varying potential that influence intermolecular interactions.

Quantum Chemical Modeling of Reaction Mechanisms Involving 4-(Furan-2-yl)thiophene-2-carbaldehyde

Quantum chemical modeling is essential for understanding the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. While specific reaction modeling for 4-(Furan-2-yl)thiophene-2-carbaldehyde is not extensively documented, studies on related compounds provide a framework for predicting its chemical behavior.

The synthesis of 4-arylthiophene-2-carbaldehydes has been achieved through Suzuki-Miyaura cross-coupling reactions, indicating a viable synthetic pathway for the title compound. researchgate.netnih.gov The Vilsmeier-Haack reaction is a common method for the formylation of thiophene to produce thiophene-2-carbaldehyde (B41791). wikipedia.org Similarly, furan can be formylated to furan-2-carbaldehyde. researchgate.net The reactivity of these aldehydes in condensation reactions, for example, with thiosemicarbazide, has also been explored for the synthesis of more complex derivatives. researchgate.net

Theoretical studies on the cycloaddition reactions of furan and thiophene have shown that furan has a lower activation barrier for [4+2] cycloadditions compared to the more aromatic thiophene. acs.org This suggests that in reactions involving both rings of 4-(Furan-2-yl)thiophene-2-carbaldehyde, the furan moiety might exhibit higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis of 4-(Furan-2-yl)thiophene-2-carbaldehyde and its Derivatives

Studies on bithiophene and furan-thiophene oligomers have shown that the conformational preferences are influenced by the nature of the heteroatoms and the substitution pattern. nih.gov For instance, linked thiophene rings often adopt a non-planar conformation. nih.gov The presence of a furan ring can alter these preferences, with some furan-thiophene sequences favoring planar arrangements. nih.gov MD simulations of furan-based polymers have been used to predict their mechanical properties and self-assembly behavior. researchgate.net For 4-(Furan-2-yl)thiophene-2-carbaldehyde, MD simulations would be crucial for understanding the distribution of conformers in different environments and how this affects its interactions and potential applications.

Exploration of Non-Covalent Interactions within 4-(Furan-2-yl)thiophene-2-carbaldehyde Systems

Non-covalent interactions, such as hydrogen bonds and π-π stacking, play a critical role in the structure, stability, and function of molecular systems. In furan- and thiophene-containing compounds, these interactions are prevalent and have been the subject of computational and experimental studies.

Research on complexes of furan and thiophene with molecules like formic acid has revealed the nature of the hydrogen bonds formed. acs.org Furan can act as a hydrogen bond acceptor through its oxygen atom, while thiophene can participate in O-H···π interactions. acs.org Symmetry-adapted perturbation theory analysis has shown that electrostatic interactions are dominant in stabilizing these complexes, with dispersion forces being more significant for thiophene. acs.org In the solid state, the packing of molecules like 4-(Furan-2-yl)thiophene-2-carbaldehyde would be heavily influenced by a network of these non-covalent interactions.

Computational Prediction of Spectroscopic Signatures for Methodological Advancement

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules, including UV-Vis, IR, and NMR spectra.

For furan-thiophene oligomers, TD-DFT calculations have been successfully employed to predict their optical absorption spectra. acs.org These studies have shown that the electronic transitions are sensitive to the arrangement of the furan and thiophene units within the oligomer chain. acs.org The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign vibrational modes. researchgate.net While a detailed computational spectroscopic analysis of 4-(Furan-2-yl)thiophene-2-carbaldehyde is not available, the established methodologies for related systems provide a clear path for future theoretical investigations to complement experimental characterization.

Derivatization and Functionalization Strategies of 4 Furan 2 Yl Thiophene 2 Carbaldehyde

Nucleophilic Additions and Condensation Reactions of the Carbaldehyde Moiety

The aldehyde group is an electrophilic center, readily undergoing nucleophilic attack. This reactivity is the basis for a variety of condensation and addition reactions, leading to a diverse range of derivatives.

Iminosynthetic Pathways to Schiff Bases of 4-(Furan-2-yl)thiophene-2-carbaldehyde

The reaction of the carbaldehyde with primary amines under specific conditions yields imines, commonly known as Schiff bases. derpharmachemica.com This condensation reaction typically involves the removal of water and is often catalyzed by an acid. Schiff bases derived from heterocyclic aldehydes are a significant class of compounds in medicinal chemistry. ijfans.org The synthesis of Schiff bases from 4-(Furan-2-yl)thiophene-2-carbaldehyde would proceed by reacting it with various primary amines. For instance, condensation with aromatic amines like aniline or substituted anilines can be achieved, often by refluxing in a suitable solvent like methanol or ethanol. derpharmachemica.comacgpubs.org

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. This pathway allows for the introduction of a wide array of functional groups into the molecule, depending on the structure of the primary amine used.

| Reactant Amine | Resulting Schiff Base Structure |

| Aniline | N-(4-(Furan-2-yl)thiophen-2-ylmethylene)aniline |

| 4-Nitroaniline | N-(4-(Furan-2-yl)thiophen-2-ylmethylene)-4-nitroaniline |

| Ethylenediamine | N,N'-Bis(4-(Furan-2-yl)thiophen-2-ylmethylene)ethane-1,2-diamine |

| 4-Aminophenol | 4-(((4-(Furan-2-yl)thiophen-2-yl)methylene)amino)phenol |

Knoevenagel Condensation and Related Olefination Strategies

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a base. sphinxsai.comdamascusuniversity.edu.sy The aldehyde group of 4-(Furan-2-yl)thiophene-2-carbaldehyde can readily participate in this reaction to produce substituted alkenes. Active methylene compounds such as malononitrile, ethyl cyanoacetate, or indan-1,3-dione are suitable partners for this condensation. damascusuniversity.edu.symdpi.com

The reaction is typically catalyzed by weak bases like piperidine or can be performed under solvent-free conditions using heterogeneous catalysts. sphinxsai.commdpi.com This strategy is synthetically valuable for extending the conjugation of the heterocyclic system, which is of interest for developing materials with specific optical or electronic properties. The products of these reactions are often highly colored crystalline solids. damascusuniversity.edu.sy

| Active Methylene Compound | Catalyst/Conditions | Product Type |

| Malononitrile | Piperidine, Ethanol, Reflux | 2-((4-(Furan-2-yl)thiophen-2-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Biogenic Carbonates, 100 °C | Ethyl 2-cyano-3-(4-(furan-2-yl)thiophen-2-yl)acrylate mdpi.com |

| Indan-1,3-dione | Ethanol, Room Temperature | 2-((4-(Furan-2-yl)thiophen-2-yl)methylene)indane-1,3-dione damascusuniversity.edu.sy |

| Creatinine | Piperidine, Ethanol, Reflux | 4-((4-(Furan-2-yl)thiophen-2-yl)methylene)-2-amino-1-methyl-1H-imidazol-5(4H)-one sphinxsai.com |

Oxidation and Reduction Reactions of the Aldehyde Group in 4-(Furan-2-yl)thiophene-2-carbaldehyde

The aldehyde functional group can be easily transformed into other functional groups through oxidation or reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(furan-2-yl)thiophene-2-carboxylic acid. Standard oxidizing agents used for converting aldehydes to carboxylic acids, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be employed. The furan (B31954) ring, in particular, can be sensitive to strong oxidizing conditions, potentially leading to ring-opening or other side reactions. nih.gov Therefore, milder reagents like silver(I) oxide (Tollens' reagent) may be preferred to achieve selective oxidation of the aldehyde.

Reduction: The aldehyde group can be reduced to a primary alcohol, (4-(furan-2-yl)thiophen-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred due to its milder nature and higher functional group tolerance compared to LiAlH₄. The reduction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. Complete reduction of the thiophene (B33073) ring can occur under harsh conditions, for example, using Raney nickel, which can lead to desulfurization and ring opening. uobaghdad.edu.iq

Electrophilic and Nucleophilic Substitutions on the Furan and Thiophene Rings

Both the furan and thiophene rings are electron-rich aromatic systems and are generally reactive towards electrophilic substitution. onlineorganicchemistrytutor.comslideshare.net However, the reactivity and regioselectivity are influenced by the substituents on the rings.

Electrophilic Substitution: In 4-(Furan-2-yl)thiophene-2-carbaldehyde, the thiophene ring is substituted with an electron-withdrawing aldehyde group and an electron-donating furan group (via its connection at the 4-position). The aldehyde group deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles to the C5 position. uobaghdad.edu.iq The furan ring is generally more reactive than thiophene towards electrophiles. researchgate.net The thienyl substituent at the 2-position of the furan will direct incoming electrophiles primarily to the C5 position of the furan ring. Typical electrophilic substitution reactions include nitration, halogenation, and acylation. uobaghdad.edu.iqscribd.com

Nucleophilic Substitution: Nucleophilic aromatic substitution is generally difficult on electron-rich heterocycles like furan and thiophene. edurev.inquimicaorganica.orgquimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group. quimicaorganica.org For 4-(Furan-2-yl)thiophene-2-carbaldehyde, the aldehyde group does provide some activation, but nucleophilic substitution on the thiophene or furan ring would likely require more strongly activating groups (e.g., a nitro group) or specific reaction conditions.

Polymerization and Oligomerization of 4-(Furan-2-yl)thiophene-2-carbaldehyde Derivatives

Derivatives of 4-(Furan-2-yl)thiophene-2-carbaldehyde can serve as monomers for the synthesis of conjugated polymers and oligomers. These materials are of interest due to their potential applications in organic electronics. The conjugated backbone, consisting of alternating furan and thiophene units, can facilitate charge transport. The aldehyde group itself is not typically involved in the polymerization of the aromatic backbone but can be used to functionalize the resulting polymer or can be modified prior to polymerization. acs.org For instance, a Knoevenagel condensation product could be polymerized to incorporate the extended π-system into the polymer side chain or main chain.

Electropolymerization Techniques

Electropolymerization is a common method for synthesizing conductive polymers directly onto an electrode surface. dtic.mil Thiophene and furan, as well as their derivatives, can be electrochemically polymerized. researchgate.netbohrium.com The process involves the oxidation of the monomer at an electrode to form a radical cation. researchgate.net These radical cations then couple, typically at the unsubstituted α-positions (C5 of thiophene and C5 of furan), to form dimers, oligomers, and ultimately a polymer film on the electrode surface. dtic.milresearchgate.net

For a derivative of 4-(Furan-2-yl)thiophene-2-carbaldehyde, electropolymerization would likely proceed via coupling at the C5 position of the thiophene ring and the C5 position of the furan ring, leading to a copolymer with a defined alternating structure. The electrochemical properties, such as the oxidation potential, of the resulting polymer can be tuned by the substituents on the aromatic rings. researchgate.net The presence of the aldehyde group would influence the oxidation potential of the monomer.

| Technique | Description | Expected Outcome |

| Potentiostatic Polymerization | A constant potential is applied to the working electrode in a solution containing the monomer and an electrolyte. researchgate.net | A polymer film of controlled thickness is deposited on the electrode. |

| Galvanostatic Polymerization | A constant current is passed through the electrochemical cell. | A polymer film grows on the electrode at a constant rate. |

| Potentiodynamic Polymerization (Cyclic Voltammetry) | The potential is swept repeatedly between two limits, causing monomer oxidation and polymer deposition. researchgate.net | Formation of a polymer film, with each cycle showing an increase in the redox waves of the growing polymer. |

Controlled Radical Polymerization for Advanced Macromolecules

While specific literature detailing the controlled radical polymerization (CRP) of 4-(Furan-2-yl)thiophene-2-carbaldehyde is not extensively available, the inherent chemical functionalities of the molecule suggest its potential as a monomer in such processes. CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. cmu.edusurrey.ac.uksigmaaldrich.com

The aldehyde group in 4-(Furan-2-yl)thiophene-2-carbaldehyde can be leveraged to introduce a polymerizable group. For instance, it can be converted to a vinyl or acrylate functionality through standard organic transformations like the Wittig reaction or condensation with an appropriate acrylate derivative. The resulting monomer could then be subjected to CRP to yield well-defined polymers.

Atom Transfer Radical Polymerization (ATRP):

ATRP is a robust method for polymerizing a wide range of monomers in a controlled manner. cmu.eduacs.org For a monomer derived from 4-(Furan-2-yl)thiophene-2-carbaldehyde, a typical ATRP process would involve the use of a transition metal catalyst, often a copper(I) complex, and a suitable initiator. The furan and thiophene moieties are generally tolerant to the conditions of ATRP. acs.org The polymerization would proceed via a reversible activation/deactivation process, allowing for the synthesis of polymers with predictable molecular weights and low dispersity.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization:

RAFT polymerization is another powerful CRP technique that relies on the use of a chain transfer agent to mediate the polymerization. surrey.ac.uksigmaaldrich.comresearchgate.net An appropriately functionalized monomer derived from 4-(Furan-2-yl)thiophene-2-carbaldehyde could be polymerized using RAFT to produce polymers with a narrow molecular weight distribution. The aldehyde functionality, if preserved in the monomer, could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups. researchgate.net The high reactivity of the aldehyde group provides a versatile handle for further functionalization of the resulting polymer. acs.orgresearchgate.net

| Polymerization Technique | Key Components | Potential Advantages |

| ATRP | Monomer, Initiator, Copper(I) catalyst, Ligand | Good control over molecular weight and architecture, tolerance to various functional groups. |

| RAFT | Monomer, Initiator, RAFT agent | Applicable to a wide range of monomers, allows for post-polymerization modification. |

Synthesis of Donor-Acceptor Architectures Incorporating 4-(Furan-2-yl)thiophene-2-carbaldehyde

The electron-rich furan and thiophene rings in 4-(Furan-2-yl)thiophene-2-carbaldehyde make it an excellent donor component for the synthesis of donor-acceptor (D-A) architectures. acs.org These materials are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), due to their tunable electronic and optical properties. acs.orgrsc.org

The synthesis of D-A molecules using this building block typically involves the reaction of the aldehyde functionality with an electron-accepting moiety. Common synthetic strategies include Knoevenagel condensation, Wittig reactions, and Suzuki or Stille cross-coupling reactions after conversion of the aldehyde to a suitable functional group. nih.gov

Knoevenagel Condensation:

The aldehyde group of 4-(Furan-2-yl)thiophene-2-carbaldehyde can readily undergo Knoevenagel condensation with active methylene compounds that are linked to an electron-accepting group, such as malononitrile or cyanoacetate derivatives. This reaction creates a new carbon-carbon double bond, extending the π-conjugation of the system and facilitating intramolecular charge transfer from the furan-thiophene donor to the acceptor.

Wittig Reaction:

The Wittig reaction provides another route to link the 4-(Furan-2-yl)thiophene-2-carbaldehyde donor unit to an acceptor. By reacting the aldehyde with a phosphonium ylide bearing an acceptor group, a vinylene bridge is formed, connecting the donor and acceptor moieties.

Cross-Coupling Reactions:

For more complex D-A structures, the aldehyde can be converted into a halide or a boronic ester. This allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to connect the furan-thiophene unit to a variety of acceptor molecules. nih.gov This approach offers great flexibility in designing and synthesizing a wide range of D-A materials with tailored properties. mdpi.com

The choice of the acceptor unit is crucial in determining the electronic properties of the final D-A molecule. Commonly used acceptors include benzothiadiazole, diketopyrrolopyrrole, and fullerene derivatives. The combination of the 4-(Furan-2-yl)thiophene-2-carbaldehyde donor with these acceptors can lead to materials with strong absorption in the visible and near-infrared regions, making them suitable for photovoltaic applications.

| Synthetic Strategy | Reactants | Connecting Linkage |

| Knoevenagel Condensation | Aldehyde, Active methylene compound | C=C double bond |

| Wittig Reaction | Aldehyde, Phosphonium ylide | Vinylene bridge |

| Suzuki/Stille Coupling | Halogenated or boronylated derivative, Organostannane or boronic acid/ester | C-C single bond |

Exploration of Advanced Applications of 4 Furan 2 Yl Thiophene 2 Carbaldehyde in Materials Science and Technology

Application in Organic Electronics and Optoelectronics

The conjugated π-system of the furan-thiophene core imparts desirable electronic and optical properties, making its derivatives suitable for use in next-generation electronic devices. Furan (B31954) and thiophene (B33073) are five-membered heteroaromatic rings whose unique characteristics make them valuable building blocks in materials science. researchgate.net

The 4-(Furan-2-yl)thiophene-2-carbaldehyde framework is a key component in the synthesis of organic semiconductors. Carbazole-based organic dyes, which can incorporate furan and thiophene moieties, have garnered significant interest for their potential use in Organic Light-Emitting Diodes (OLEDs). lookchem.com The electron-rich nature of the coupled heterocycles facilitates efficient hole transport, a critical process in both OLEDs and Organic Field-Effect Transistors (OFETs).

Derivatives of this structure are designed to create materials with tailored energy levels and high charge carrier mobility. For instance, a furan derivative, 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT), has been synthesized and demonstrated excellent optical and electronic properties. researchgate.net A field-effect transistor using this material as the active layer exhibited high ambipolar mobilities, underscoring the potential of furan-thiophene systems in advanced electronics. researchgate.net The aldehyde functional group on the core molecule provides a convenient synthetic point for elaboration into these more complex, high-performance semiconductor materials.

In the field of renewable energy, derivatives of 4-(Furan-2-yl)thiophene-2-carbaldehyde are instrumental in creating organic dyes for Dye-Sensitized Solar Cells (DSSCs), a prominent type of organic solar cell. lookchem.comresearchgate.netnih.gov These dyes typically follow a Donor-π-bridge-Acceptor (D-π-A) architecture, where the furan-thiophene unit serves as the electron-conducting π-bridge. lookchem.comresearchgate.net This bridge effectively connects an electron-donating part of the molecule to an electron-accepting group, which also anchors the dye to the semiconductor (e.g., TiO₂) surface. researchgate.net

The furan and thiophene rings are noted for their ability to provide effective conjugation and lower the energy of charge transfer transitions. lookchem.com Research has shown that incorporating a furan unit as the conjugate bridge can increase the photocurrent response in DSSCs. researchgate.net In one study, four novel carbazole-based organic dyes were synthesized where either a furan or thiophene unit acted as the conjugated bridge. researchgate.net The dye featuring a disubstituted furan bridge demonstrated the best photovoltaic performance. researchgate.net

Below is a table summarizing the performance of a DSSC fabricated with an organic dye containing a furan bridge, highlighting its efficiency.

| Parameter | Value | Reference |

| Overall Conversion Efficiency (η) | 6.68% | researchgate.net |

| Short-Circuit Photocurrent Density (Jsc) | 13.26 mA cm⁻² | researchgate.net |

| Open-Circuit Photovoltage (Voc) | 724 mV | researchgate.net |

| Fill Factor (ff) | 0.66 | researchgate.net |

| Maximum Incident Photon-to-Current Conversion Efficiency (IPCE) | 92.4% | researchgate.net |

Role in Design and Synthesis of Chemosensors and Molecular Probes

The reactive aldehyde group and the distinct photophysical properties of the 4-(Furan-2-yl)thiophene-2-carbaldehyde core make it an ideal starting material for the synthesis of chemosensors. researchgate.netresearchgate.netmdpi.com These sensors can detect specific ions and molecules through changes in their optical properties, such as fluorescence or color. researchgate.net

Derivatives of 4-(Furan-2-yl)thiophene-2-carbaldehyde are used to create highly selective and sensitive fluorescent chemosensors for various non-biological ions. researchgate.netsemanticscholar.org Typically, the aldehyde is reacted to form a hydrazone or a Schiff base, which acts as the ion recognition site. researchgate.net The binding of a target ion to this site alters the internal charge transfer (ICT) characteristics of the molecule, leading to a measurable change in its fluorescence emission.

These sensors can operate in an "on-off" mode, where fluorescence is quenched upon ion detection, or a "turn-on" mode, which shows a notable increase in fluorescence. researchgate.netsemanticscholar.org For example, fluorescent hydrazone Schiff bases synthesized from furan and thiophene aldehydes have been shown to detect fluoride (B91410) (F⁻) and cyanide (CN⁻) anions by quenching of their fluorescence. researchgate.net Other thiophene-based probes have been developed for the "turn-on" detection of cations like Zn²⁺. semanticscholar.orgnih.gov The detection limits for these sensors are often very low, reaching micromolar (μM) or even lower concentrations. researchgate.netnih.gov

The table below details the performance of fluorescent chemosensors derived from furan/thiophene aldehydes for specific non-biological analytes.

| Sensor Type | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Furan/Thiophene Hydrazone | Fluoride (F⁻) | Fluorescence Quenching | 0.36 μM | researchgate.net |

| Furan/Thiophene Hydrazone | Cyanide (CN⁻) | Fluorescence Quenching | 0.49 μM | researchgate.net |

| Isoindole-imidazole Schiff base | Zinc (Zn²⁺) | Fluorescence Turn-On | 0.073 μM | nih.gov |

Many of the same molecules designed as fluorescent sensors also function as colorimetric sensors, providing a dual-detection mechanism that includes a change visible to the naked eye. researchgate.netmdpi.com The interaction between the sensor molecule and the analyte can disrupt the π-conjugation of the system, leading to a significant shift in its absorption spectrum and thus a change in color. mdpi.com

For instance, furan/thiophene-based hydrazones produce a distinct color change when detecting fluoride and cyanide ions. researchgate.net Similarly, thiophene-based dicyanovinyl derivatives have been developed specifically for the colorimetric and fluorometric detection of cyanide, where the nucleophilic addition of the cyanide ion to the dicyanovinyl group bleaches the sensor's color. mdpi.com Activated furan derivatives have also been synthesized for the specific colorimetric detection of amines. encyclopedia.pub This direct visual feedback makes these sensors highly practical for on-site and rapid testing applications without the need for complex instrumentation. researchgate.netmdpi.com

Integration into Supramolecular Assemblies and Host-Guest Chemistry

The rigid and planar structure of the 4-(Furan-2-yl)thiophene-2-carbaldehyde core makes it an excellent component for constructing large, well-defined supramolecular assemblies. These organized structures are central to host-guest chemistry, where a larger "host" molecule can selectively bind a smaller "guest" molecule.

The aldehyde functional groups are particularly useful as reactive sites for building macrocycles, which are large ring-shaped molecules capable of acting as hosts. A key example is the synthesis of novel porphyrin analogues. researchgate.net In one study, a furan-derived dialdehyde (B1249045) was reacted with a dipyrrylmethane in the presence of an acid catalyst to produce a 22-oxa-21-carbaporphyrin, a complex macrocyclic system, in excellent yield. researchgate.net While the direct thiophene-containing analogue presented synthetic challenges, the successful creation of the furan-based system demonstrates the utility of these precursors in synthesizing porphyrinoids. researchgate.net The defined geometry of the furan-thiophene building block helps to direct the formation of these intricate, pre-organized architectures, which have potential applications in catalysis, sensing, and molecular recognition.

Utilization in Catalysis and Ligand Design for Metal Complexes

The aldehyde functionality and the presence of heteroatoms in 4-(Furan-2-yl)thiophene-2-carbaldehyde make it an interesting candidate for ligand design in coordination chemistry and catalysis. The aldehyde group can be readily converted into various other functional groups, such as imines (via condensation with amines to form Schiff bases), alcohols, or carboxylic acids, which can then act as coordination sites for metal ions.

Ligand Synthesis and Coordination Chemistry:

The formation of Schiff base ligands from aldehydes is a common strategy to create versatile multidentate ligands. For instance, the reaction of 4-(Furan-2-yl)thiophene-2-carbaldehyde with different primary amines would yield a series of Schiff base ligands with varying steric and electronic properties. These ligands can coordinate to a wide range of transition metals, including but not limited to palladium, copper, nickel, and cobalt, through the imine nitrogen and the sulfur or oxygen atoms of the heterocyclic rings. The resulting metal complexes could exhibit interesting geometries and electronic structures, making them suitable for various catalytic applications.

While direct studies on metal complexes of 4-(Furan-2-yl)thiophene-2-carbaldehyde are limited, research on related thiophene-based Schiff base complexes has shown their potential in catalysis. For example, palladium(II) complexes of Schiff bases derived from thiophene-2-carbaldehyde (B41791) have been investigated for their catalytic activity in C-C coupling reactions. Similarly, heterometallic metal-organic frameworks (MOFs) have been constructed using thiophene- and furan-dicarboxylate ligands, demonstrating the capability of these heterocyclic units to form robust coordination polymers with potential applications in areas like gas sorption and luminescence sensing. rsc.org

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic prowess in reactions like Suzuki, Heck, and Sonogashira couplings. A palladium complex of a Schiff base derived from 4-(Furan-2-yl)thiophene-2-carbaldehyde could offer a unique electronic environment, potentially influencing the efficiency and selectivity of these transformations.

Oxidation/Reduction Reactions: The redox-active nature of the furan and thiophene rings, coupled with a suitable metal center, could lead to catalysts for oxidation or reduction processes.

Asymmetric Catalysis: By incorporating a chiral amine in the Schiff base formation, it would be possible to synthesize chiral ligands. Their metal complexes could then be explored as catalysts in asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals.

| Potential Ligand Type | Metal Center | Potential Catalytic Application |

| Schiff Base | Palladium (Pd) | Suzuki, Heck, Sonogashira Cross-Coupling |

| Schiff Base | Copper (Cu) | Click Chemistry, Oxidation Reactions |

| Carboxylate | Zinc (Zn), Lithium (Li) | Metal-Organic Frameworks (MOFs) for Sorption/Sensing rsc.org |

| Phosphine-modified | Rhodium (Rh), Iridium (Ir) | Hydroformylation, Hydrogenation |

Development of Electroactive Materials Based on 4-(Furan-2-yl)thiophene-2-carbaldehyde

Conjugated polymers containing furan and thiophene units are well-established as important materials in the field of organic electronics due to their desirable electronic and optical properties. The electrochemical and chemical polymerization of 4-(Furan-2-yl)thiophene-2-carbaldehyde could lead to novel electroactive materials with applications in sensors, organic solar cells, and electrochromic devices.

Polymerization and Material Properties:

The polymerization of 4-(Furan-2-yl)thiophene-2-carbaldehyde can be envisioned to proceed through several routes. Electropolymerization is a common method for creating thin films of conductive polymers directly onto an electrode surface. Alternatively, chemical polymerization methods, such as oxidative coupling, could be employed to produce the polymer in bulk. The resulting polymer, poly(4-(Furan-2-yl)thiophene-2-carbaldehyde), would possess a conjugated backbone composed of alternating furan and thiophene rings. The presence of the aldehyde group as a pendant on the polymer chain offers a unique handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Studies on the electrochemical copolymerization of furan and thiophene have shown that the resulting copolymers exhibit good redox activity and stability. researchgate.net The properties of these copolymers, such as their band gap and conductivity, can be tuned by varying the monomer feed ratio and the electropolymerization conditions. researchgate.net It is reasonable to expect that a polymer derived from 4-(Furan-2-yl)thiophene-2-carbaldehyde would also exhibit interesting electrochromic behavior, changing color upon the application of an electrical potential.

Research on the polymerization of thiophene-2-carbaldehyde has demonstrated that it can be polymerized using an acid catalyst to form a dark, insoluble powder. journalskuwait.org The resulting poly(thiophene-2-carbaldehyde) consists of spherical nanoparticles. researchgate.netjournalskuwait.org This suggests that poly(4-(Furan-2-yl)thiophene-2-carbaldehyde) might also form interesting nanostructures upon polymerization.

Potential Applications in Electronic Devices:

The electroactive nature of polymers derived from 4-(Furan-2-yl)thiophene-2-carbaldehyde opens up possibilities for their use in various electronic devices:

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are widely used as the active layer in OFETs. The furan-thiophene copolymer backbone could provide good charge transport characteristics.

Organic Photovoltaics (OPVs): The alternating electron-rich furan and thiophene units can lead to a low band gap polymer, which is a desirable property for the light-absorbing layer in organic solar cells.

Sensors: The aldehyde groups on the polymer chain could be used to immobilize specific recognition elements, such as enzymes or antibodies, leading to the development of highly selective biosensors.

Electrochromic Devices: The ability of the polymer to change color in response to an electrical stimulus makes it a candidate for use in smart windows, displays, and other electrochromic applications.

| Property | Potential Application | Relevant Research on Analogous Systems |

| Redox Activity | Electrochromic Devices, Rechargeable Batteries | Electrochemical copolymerization of furan and thiophene shows good redox stability. researchgate.net |

| Conjugated Backbone | Organic Field-Effect Transistors (OFETs) | Thiophene-based polymers are widely used in OFETs. |

| Tunable Band Gap | Organic Photovoltaics (OPVs) | Furan-thiophene copolymers offer tunable electronic properties. uark.edu |

| Pendant Aldehyde Group | Chemical Sensors, Biosensors | Functional groups on polymer chains allow for sensor functionalization. |

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Studies of 4 Furan 2 Yl Thiophene 2 Carbaldehyde Systems

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the complexity of 4-(furan-2-yl)thiophene-2-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. ipb.pt

Standard ¹H NMR spectroscopy provides initial information regarding the chemical environment of the protons. The spectrum is expected to show distinct signals for the aldehyde proton (typically in the 9.9-10.0 ppm region), and separate sets of signals for the protons on the thiophene (B33073) and furan (B31954) rings. nih.gov Due to the substitution pattern, the thiophene ring will exhibit two doublet signals, while the furan ring will show characteristic signals corresponding to its three protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms, including the quaternary carbons which are not observable by ¹H NMR. acs.org The carbonyl carbon of the aldehyde group is expected at a characteristic downfield shift (around 180-185 ppm). nih.gov

For definitive assignments, advanced 2D NMR techniques are employed:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks within the furan and thiophene rings, allowing for the assignment of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, linking the assigned proton signals to their corresponding carbon partners.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. It is crucial for assigning quaternary carbons and for confirming the connectivity between the furan ring, the thiophene ring, and the carbaldehyde group. For instance, a correlation between the aldehyde proton and the C2 carbon of the thiophene ring would confirm the position of the aldehyde.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, specifically the dihedral angle between the planes of the furan and thiophene rings. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(Furan-2-yl)thiophene-2-carbaldehyde in CDCl₃ Predicted values are based on data for analogous furan and thiophene derivatives. nih.govmdpi.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aldehyde CHO | 9.95 (s) | 182.5 | C2, C3 (Thiophene) |

| Thiophene H-3 | 7.85 (d) | 135.0 | C2, C4, C5, CHO |

| Thiophene H-5 | 8.10 (d) | 140.0 | C3, C4, Furan C2' |

| Thiophene C2 | - | 144.0 | H-3, CHO |

| Thiophene C4 | - | 138.0 | H-3, H-5, Furan C2' |

| Furan H-3' | 6.55 (dd) | 110.0 | C2', C4', C5' |

| Furan H-4' | 6.45 (dd) | 112.5 | C2', C3', C5' |

| Furan H-5' | 7.50 (dd) | 145.0 | C2', C3', C4', Thiophene C4 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, enabling the determination of its elemental formula. This is critical for confirming the identity of the synthesized 4-(furan-2-yl)thiophene-2-carbaldehyde and for identifying byproducts and intermediates during its synthesis. nih.gov

During reaction monitoring, for instance in a Suzuki coupling reaction to form the C-C bond between the furan and thiophene rings, HRMS can track the consumption of reactants and the formation of the product in real-time by identifying their respective exact masses in the reaction mixture.

Electron Impact (EI) ionization is often used to study the fragmentation pattern of the molecule, which provides valuable structural information. The mass spectrum of 4-(furan-2-yl)thiophene-2-carbaldehyde would be expected to show a prominent molecular ion peak [M]⁺. Characteristic fragmentation pathways would likely include:

Loss of a hydrogen radical to give the [M-1]⁺ ion.

Loss of the formyl radical (•CHO) to give the [M-29]⁺ ion, a common fragmentation for aldehydes. libretexts.org

Cleavage resulting in the formation of furan- or thiophene-containing fragment ions. For example, a fragment corresponding to the furanyl-thiophenyl acylium ion could be observed. mdpi.comresearchgate.net

Rupture of one or both heterocyclic rings, leading to smaller, characteristic fragments.

Table 2: Predicted HRMS Fragments for 4-(Furan-2-yl)thiophene-2-carbaldehyde (C₉H₆O₂S) Molecular Weight: 178.0140

| m/z (Predicted) | Formula | Description |

|---|---|---|

| 178.0140 | [C₉H₆O₂S]⁺ | Molecular Ion [M]⁺ |

| 177.0061 | [C₉H₅O₂S]⁺ | Loss of H• from aldehyde [M-H]⁺ |

| 149.0112 | [C₉H₅OS]⁺ | Loss of CHO• from aldehyde [M-CHO]⁺ |

| 121.0163 | [C₈H₅S]⁺ | Loss of CHO• and CO |

| 111.0034 | [C₅H₃OS]⁺ | Fragment containing both rings |

X-ray Diffraction Studies for Solid-State Structure Determination of Crystalline Derivatives

While NMR and MS provide information on connectivity and formula, X-ray diffraction analysis of a single crystal offers the definitive, unambiguous determination of the three-dimensional solid-state structure. researchgate.net This technique is essential for establishing the precise bond lengths, bond angles, and, most importantly, the torsional or dihedral angle between the furan and thiophene rings. nih.gov

This conformational information is critical, as the degree of planarity between the two aromatic rings significantly influences the molecule's electronic properties, such as the extent of π-conjugation, the HOMO-LUMO gap, and charge transport characteristics. nih.gov The solid-state packing arrangement, which reveals intermolecular interactions like hydrogen bonding (if applicable in derivatives) or π-π stacking, can also be determined. This information is vital for understanding the bulk properties of materials derived from this molecular system. For 4-(furan-2-yl)thiophene-2-carbaldehyde, obtaining a suitable crystal may require derivatization to promote crystallization. researchgate.net

Table 3: Plausible Crystallographic Data for a Derivative of 4-(Furan-2-yl)thiophene-2-carbaldehyde Data are hypothetical and based on similar published furan-thiophene structures. nih.govwikipedia.org

| Parameter | Plausible Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal lattice shape |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| C(4)-C(2') Bond Length | ~1.46 Å | Length of the bond connecting the two rings |

| Furan-Thiophene Dihedral Angle | 15-35° | Measures the twist between the two rings; key for conjugation |

| C=O Bond Length | ~1.22 Å | Characteristic length of the aldehyde carbonyl bond |

Spectroelectrochemical Techniques for Understanding Redox Behavior

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the spectral properties of electrochemically generated species. This technique is ideal for probing the redox behavior of 4-(furan-2-yl)thiophene-2-carbaldehyde, which, like many conjugated furan-thiophene systems, is expected to be redox-active. bohrium.comresearchgate.net

By applying a potential to a solution of the compound, stable radical cations (oxidation) or radical anions (reduction) can be generated. The corresponding changes in the UV-Vis absorption spectrum are monitored simultaneously. The appearance of new, long-wavelength absorption bands is characteristic of the formation of these charged species and provides insight into the electronic structure of the oxidized/reduced forms. This analysis helps to determine the stability of the redox states and the extent of electronic delocalization across the furan-thiophene backbone. acs.org Such information is crucial for evaluating the potential of these materials in applications like organic electronics, sensors, or electrochromic devices. bohrium.com

Table 4: Expected Spectroelectrochemical Behavior

| Species | Generation Method | Expected λₘₐₓ (nm) | Color |

|---|---|---|---|

| Neutral Molecule | None (Ground State) | 300 - 350 | Colorless/Pale Yellow |

| Radical Cation | Controlled-Potential Oxidation | 450 - 550 and >700 | Colored (e.g., Green/Blue) |

Chromatographic Methodologies for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are essential for both the purification of 4-(furan-2-yl)thiophene-2-carbaldehyde after synthesis and for the analytical assessment of its purity. nih.gov

Preparative Chromatography:

Column Chromatography: This is the most common method for purifying gram-scale quantities of the compound. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of nonpolar and polar solvents. rsc.org A gradient of ethyl acetate (B1210297) in hexane (B92381) would likely be effective, with the product eluting at an intermediate polarity. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Analytical Chromatography:

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product with high accuracy. mdpi.com A reverse-phase C18 column is commonly employed with a mobile phase such as a gradient of acetonitrile (B52724) in water, often with a small amount of acid like formic acid. nih.govmdpi.com A UV-Vis detector set to the λₘₐₓ of the compound would provide a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be used. This technique separates components of a mixture which are then directly introduced into a mass spectrometer, providing both retention time data for separation and mass spectral data for identification. imreblank.ch

Table 5: Summary of Chromatographic Methods

| Technique | Purpose | Stationary Phase | Typical Mobile Phase | Detector |

|---|---|---|---|---|

| Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate | TLC / UV lamp |

| HPLC | Purity Analysis | C18 (Reverse Phase) | Acetonitrile/Water | UV-Vis |

Future Research Directions and Unexplored Potential of 4 Furan 2 Yl Thiophene 2 Carbaldehyde

Integration into Bio-Inspired Materials Science (Excluding Biological Activity)

The field of bio-inspired materials science seeks to mimic the sophisticated structures and functionalities found in nature to create advanced materials. The unique combination of furan (B31954) and thiophene (B33073) rings in 4-(Furan-2-yl)thiophene-2-carbaldehyde provides a rigid and conjugated backbone, which is an ideal starting point for developing materials that emulate natural designs.

Future research could focus on leveraging this molecular scaffold to create materials with properties derived from their nano-architecture, a hallmark of bio-inspired photonics. wikipedia.orgresearchgate.netrsc.org For instance, polymers derived from this compound could be engineered to self-assemble into ordered, periodic nanostructures that interact with light to produce structural color, similar to the vibrant, non-fading hues of butterfly wings and peacock feathers. wikipedia.orgrsc.org This would involve controlling the polymerization and processing conditions to guide the assembly of polymer chains into photonic crystals. nih.gov

Another promising direction is the development of materials with hierarchical structures. At the molecular level, the furan-thiophene unit dictates the fundamental electronic and physical properties. At the nanoscale, these polymers could be designed to form specific textures, such as arrays of cylinders or pores that mimic the "moth-eye" effect for anti-reflective coatings or the lotus (B1177795) leaf's surface for superhydrophobicity. wikipedia.org The aldehyde group offers a reactive site for grafting side chains that can further tune these self-assembly processes.

Table 1: Potential Bio-Inspired Materials from 4-(Furan-2-yl)thiophene-2-carbaldehyde Derivatives

| Bio-Inspired Concept | Potential Application | Relevant Structural Feature | Future Research Focus |

|---|---|---|---|

| Structural Coloration (e.g., Butterfly Wing) | Pigment-free coatings, sensors, anti-counterfeiting tags | Rigid, conjugated backbone promoting self-assembly into periodic nanostructures | Controlling polymer synthesis and processing to achieve long-range ordered photonic crystals. rsc.orgnih.gov |

| Anti-Reflection (e.g., Moth Eye) | Coatings for solar cells, displays, and lenses | Ability to form ordered arrays of nanoscale structures | Developing processing techniques (e.g., nanoimprinting) to create surfaces with sub-wavelength texturing. wikipedia.org |

| Superhydrophobicity (e.g., Lotus Leaf) | Self-cleaning and water-repellent surfaces | Hierarchical structures combining nano- and micro-scale roughness | Functionalizing the polymer with hydrophobic side chains and controlling its deposition to create multi-scale roughness. |

Exploration of Novel Polymerization Techniques

The transformation of 4-(Furan-2-yl)thiophene-2-carbaldehyde from a monomer into a high-performance polymer is critical to unlocking its potential. While traditional methods like oxidative chemical polymerization are common for thiophenes, they often yield materials with structural defects and broad molecular weight distributions, limiting their performance. nih.govmdpi.com

Future research must explore more advanced and controlled polymerization techniques. Controlled/living radical polymerizations (CLRP), such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymer's architecture. rsc.orgrsc.org Applying these methods to 4-(Furan-2-yl)thiophene-2-carbaldehyde would allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined end-groups. rsc.org This would enable the creation of advanced structures like block copolymers, where a conductive block from the furan-thiophene monomer is combined with a flexible or soluble block, influencing the material's morphology and processability. The aldehyde functionality could be temporarily protected during polymerization to prevent side reactions. cmu.edu

Furthermore, enzymatic polymerization represents a green and sustainable alternative. Research on the enzymatic synthesis of thiophene-based polyesters has demonstrated the potential of biocatalysts to create polymers under mild conditions. frontiersin.org Exploring enzymes that can polymerize 4-(Furan-2-yl)thiophene-2-carbaldehyde could lead to the production of more biocompatible and biodegradable conductive materials.

Table 2: Comparison of Polymerization Techniques for 4-(Furan-2-yl)thiophene-2-carbaldehyde

| Polymerization Technique | Key Advantages | Potential Challenges | Future Research Direction |

|---|---|---|---|

| Chemical Oxidative Polymerization | Simple, low cost | Poor control over structure (regiorandom couplings), broad molecular weight distribution. nih.gov | Use of additives or templates to guide nanofiber formation and improve morphology. nih.gov |

| Controlled/Living Radical Polymerization (ATRP, RAFT) | Precise control over molecular weight, architecture (e.g., block copolymers), and end-functionality. rsc.org | Requires monomer protection/deprotection steps; catalyst sensitivity. | Developing robust protocols for the CLRP of functionalized thiophenes to create well-defined materials. rsc.org |

| Direct Arylation Polycondensation (DArP) | Atom-economical, avoids organometallic intermediates. | Can be prone to structural defects without proper catalyst/monomer design. | Designing catalyst systems and monomer derivatives to ensure high regioselectivity. researchgate.net |

| Enzymatic Polymerization | Green chemistry (mild conditions, biodegradable catalysts), potential for novel structures. frontiersin.org | Limited enzyme availability and substrate scope; lower yields. | Screening and engineering enzymes for the specific polymerization of furan-thiophene monomers. |

Advanced Computational Predictions and Experimental Validation

As the complexity of materials design increases, a trial-and-error approach becomes inefficient. Advanced computational modeling provides a powerful tool to predict material properties before synthesis, guiding experimental efforts toward the most promising candidates.

For polymers derived from 4-(Furan-2-yl)thiophene-2-carbaldehyde, Density Functional Theory (DFT) is an effective method for predicting key electronic properties. nih.gov Future studies should use DFT to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the electronic band gap, and the ionization potential of these polymers. nih.gov These parameters are fundamental to performance in electronic applications like transistors and solar cells.

Beyond single-chain properties, Molecular Dynamics (MD) simulations can predict the bulk morphology of the resulting polymers. researchgate.net These simulations can model how polymer chains pack together, revealing whether they are likely to form ordered crystalline domains, which are beneficial for charge transport, or remain amorphous. researchgate.net

Crucially, these computational predictions must be anchored by rigorous experimental validation. The predicted optical band gap from DFT can be compared with measurements from UV-Vis spectroscopy. The calculated HOMO/LUMO levels can be validated using cyclic voltammetry. The predicted morphology from MD simulations can be investigated experimentally using techniques like X-ray Diffraction (XRD) to identify crystalline structures and Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to visualize the surface morphology. kinampark.comresearchgate.net This iterative loop of prediction and validation accelerates the discovery of materials with targeted properties. researchgate.net

Table 3: Computational Prediction and Experimental Validation Workflow

| Predicted Property | Computational Tool | Experimental Validation Technique | Importance |

|---|---|---|---|

| HOMO/LUMO Energy Levels | Density Functional Theory (DFT) | Cyclic Voltammetry (CV) | Determines charge injection/extraction efficiency and suitability for electronic devices. nih.gov |

| Electronic Band Gap (Eg) | Density Functional Theory (DFT) | UV-Vis Spectroscopy | Defines the optical absorption spectrum and the energy required for electronic excitation. nih.gov |

| Polymer Morphology (Crystallinity, Chain Packing) | Molecular Dynamics (MD) Simulations | X-ray Diffraction (XRD), Atomic Force Microscopy (AFM) | Impacts charge carrier mobility and mechanical properties of the bulk material. researchgate.netkinampark.com |

| Vibrational Frequencies | Density Functional Theory (DFT) | FT-IR and Raman Spectroscopy | Confirms chemical structure and bonding within the polymer. |

Scale-Up Considerations for Industrial and Specialized Applications

For 4-(Furan-2-yl)thiophene-2-carbaldehyde and its derived polymers to move from the laboratory to commercial applications, a scalable and economically viable synthesis is essential. The most common laboratory method for synthesizing the monomer is the Suzuki-Miyaura cross-coupling reaction, which is effective but presents challenges upon scale-up. nih.govnih.gov

Future research must address several key scale-up issues. The palladium catalysts, while highly efficient, are expensive, and their complete removal from the final product is a critical requirement, especially for electronic applications where metal impurities can act as charge traps. researchgate.netresearchgate.net Research into more active and robust catalyst systems, catalyst recycling, or efficient palladium scavenging techniques is needed. researchgate.net

Adopting green chemistry principles will be crucial for industrial viability. researchgate.net This includes exploring alternative, less hazardous solvents or even aqueous reaction conditions using surfactants. rsc.orgacs.org Developing metal-free coupling reactions would be a significant breakthrough, eliminating the cost and contamination issues associated with palladium. nih.gov Furthermore, optimizing the entire process, from monomer synthesis to polymerization, is vital. This involves investigating parameters like temperature, pressure, and reaction time, and considering a shift from traditional batch reactors to more efficient continuous flow systems, which can offer better control and consistency. dntb.gov.ua

Table 4: Key Challenges and Research Directions for Industrial Scale-Up

| Challenge Area | Specific Issue | Potential Solution / Future Research |

|---|---|---|

| Monomer Synthesis (Suzuki Coupling) | Cost and toxicity of palladium catalyst; removal of residual palladium. researchgate.netresearchgate.net | Development of highly active catalysts (low loading), catalyst recycling protocols, efficient metal scavenging agents, or transition-metal-free coupling reactions. nih.gov |

| Green Chemistry | Use of hazardous organic solvents and reagents. | Exploration of water as a reaction medium with surfactants; use of bio-based solvents; designing atom-economical reaction pathways. rsc.orgacs.org |

| Polymerization Process | Reproducibility, control over polymer properties at large scale. | Transitioning from batch to continuous flow reactors for better process control; developing robust polymerization protocols that are less sensitive to impurities. dntb.gov.ua |

| Purification | Achieving the high purity (>99.9%) required for electronic applications. | Developing scalable purification methods like continuous crystallization, preparative chromatography, or solvent extraction techniques. |

Synergistic Approaches with Emerging Technologies and Interdisciplinary Fields

The true potential of 4-(Furan-2-yl)thiophene-2-carbaldehyde will be realized through its integration with other cutting-edge technologies. The unique properties of its derived polymers make them suitable for a range of interdisciplinary applications.

One of the most exciting frontiers is additive manufacturing (3D printing) . By formulating polymers based on 4-(Furan-2-yl)thiophene-2-carbaldehyde into printable inks, it would be possible to fabricate complex, three-dimensional conductive objects. mit.eduresearchgate.net This could enable the rapid prototyping and manufacturing of custom electronic components, sensors, and electrodes. scilit.comuml.edu

In the realm of flexible electronics and the Internet of Things (IoT) , these materials could serve as the active component in lightweight, wearable, and conformable devices. mdpi.comwordpress.com Their conductivity and environmental sensitivity could be harnessed to create flexible sensors for monitoring health or environmental conditions. mdpi.comsemi.ac.cn The ability to tune the electronic properties by modifying the polymer structure makes them ideal candidates for specific sensing applications within vast IoT networks.

Furthermore, in energy storage , the high surface area and conductivity of these polymers could be exploited. Research should explore their use as electrode materials in supercapacitors, where rapid charge-discharge cycles are required, or as conductive binders in advanced battery technologies. mdpi.com The inherent porosity that can be engineered into these polymer materials is highly advantageous for creating efficient ion-transport pathways. mdpi.com

Table 5: Synergistic Integration with Emerging Technologies

| Emerging Technology | Role of 4-(Furan-2-yl)thiophene-2-carbaldehyde Polymer | Potential Impact |

|---|---|---|

| Additive Manufacturing (3D Printing) | As the base for a conductive polymer ink. nih.gov | Fabrication of bespoke electronic circuits, 3D electrodes for batteries, and custom-shaped sensors. uml.edu |

| Flexible Electronics / IoT | Active material in flexible transistors, sensors, and displays. mdpi.com | Development of robust, lightweight wearable health monitors, smart textiles, and disposable diagnostic devices. wordpress.com |